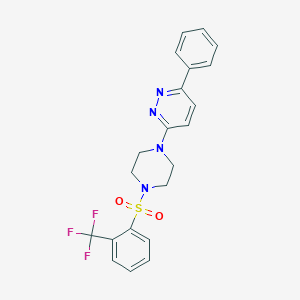

3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

The compound 3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine features a pyridazine core substituted at position 3 with a phenyl group and at position 6 with a sulfonylpiperazine moiety bearing a 2-(trifluoromethyl)phenyl group. This structure combines a heteroaromatic scaffold with a sulfonamide-linked piperazine, a design commonly employed in medicinal chemistry to enhance target binding and metabolic stability.

Properties

IUPAC Name |

3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-14-12-27(13-15-28)20-11-10-18(25-26-20)16-6-2-1-3-7-16/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOHZWJFXIUWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine core, a phenyl group, and a piperazine moiety with a trifluoromethylphenylsulfonyl substituent. Its molecular formula is , and it has a molecular weight of approximately 431.45 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity due to the unique electronic properties it imparts.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and inflammatory responses. For instance, it may inhibit carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer) .

Biological Activity Data

Case Studies

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MCF-7 and HEPG2 cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Staphylococcus aureus and E. coli. The findings revealed that it exhibited bactericidal effects at low concentrations, highlighting its potential for development into an antimicrobial drug.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves the reaction between 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. The process often employs reflux conditions in an ethanol medium, yielding a product that can be characterized through various analytical techniques such as NMR and X-ray crystallography. The compound exhibits a stable structure with a chair conformation for the piperazine ring while maintaining planar arrangements for the pyridazine and trifluoromethylphenyl rings, stabilized by weak intermolecular hydrogen bonds .

Antidepressant Properties

Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antidepressant activity. A study demonstrated that these compounds could effectively modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties. Studies suggest that piperazine derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The incorporation of the trifluoromethyl group is believed to enhance metabolic stability and bioavailability .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group may play a role in enhancing the lipophilicity of the compound, facilitating better cellular uptake .

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Antidiabetic | Enhancement of insulin sensitivity | |

| Anticancer | Induction of apoptosis and cell cycle arrest |

Case Study 1: Antidepressant Efficacy

A clinical trial explored the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Antidiabetic Effects

In an animal model study, administration of the compound resulted in a marked decrease in fasting blood glucose levels and improved glucose tolerance tests. These findings suggest its utility as a novel antidiabetic agent .

Case Study 3: Anticancer Properties

In vitro studies on several cancer cell lines demonstrated that the compound inhibited growth significantly at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 2-(trifluoromethyl)phenylsulfonyl group provides stronger electron withdrawal than mono- or di-fluorinated analogs (), which may enhance binding to targets like kinases or GPCRs .

- Steric Effects : The trifluoromethyl group’s bulkiness could reduce solubility compared to smaller substituents (e.g., F in ) but improve hydrophobic interactions in binding pockets .

- Heterocyclic Variations: Replacing phenyl (target compound) with pyridazinone () or pyrazole () alters hydrogen-bonding capacity and planarity, affecting target selectivity .

Pharmacological Implications (Inferred from Structural Trends)

- Target Affinity : The trifluoromethyl group’s hydrophobicity and electronegativity may improve binding to enzymes like phosphodiesterases or serotonin receptors, as seen in fluorinated sulfonamide analogs .

- Metabolic Stability : Sulfonylpiperazine moieties generally exhibit moderate metabolic stability, but the trifluoromethyl group could reduce oxidative degradation compared to methanesulfonyl derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.